

Spectroscopic and Structural Elucidation of (Quinazolin-4-yloxy)-acetic acid: A Technical Guide

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Compound of Interest

Compound Name: (Quinazolin-4-yloxy)-acetic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **(Quinazolin-4-yloxy)-acetic acid**, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The structural integrity of **(Quinazolin-4-yloxy)-acetic acid** is confirmed through the application of modern spectroscopic techniques. The data presented herein offers a foundational dataset for the identification and characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound. For **(Quinazolin-4-yloxy)-acetic acid**, with a molecular formula of $C_{10}H_8N_2O_3$, the predicted mass spectral data offers key identifiers for various adducts.

Adduct	Predicted m/z
[M+H] ⁺	205.06078
[M+Na] ⁺	227.04272
[M-H] ⁻	203.04622
[M+NH ₄] ⁺	222.08732
[M+K] ⁺	243.01666
[M+H-H ₂ O] ⁺	187.05076
[M+HCOO] ⁻	249.05170
[M+CH ₃ COO] ⁻	263.06735
[M+Na-2H] ⁻	225.02817
[M] ⁺	204.05295
[M] ⁻	204.05405

Table 1: Predicted Mass Spectrometry Data for **(Quinazolin-4-yloxy)-acetic acid**. Data sourced from PubChem.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest available data, specific, experimentally-derived ¹H and ¹³C NMR data for **(Quinazolin-4-yloxy)-acetic acid** has not been published in peer-reviewed literature.

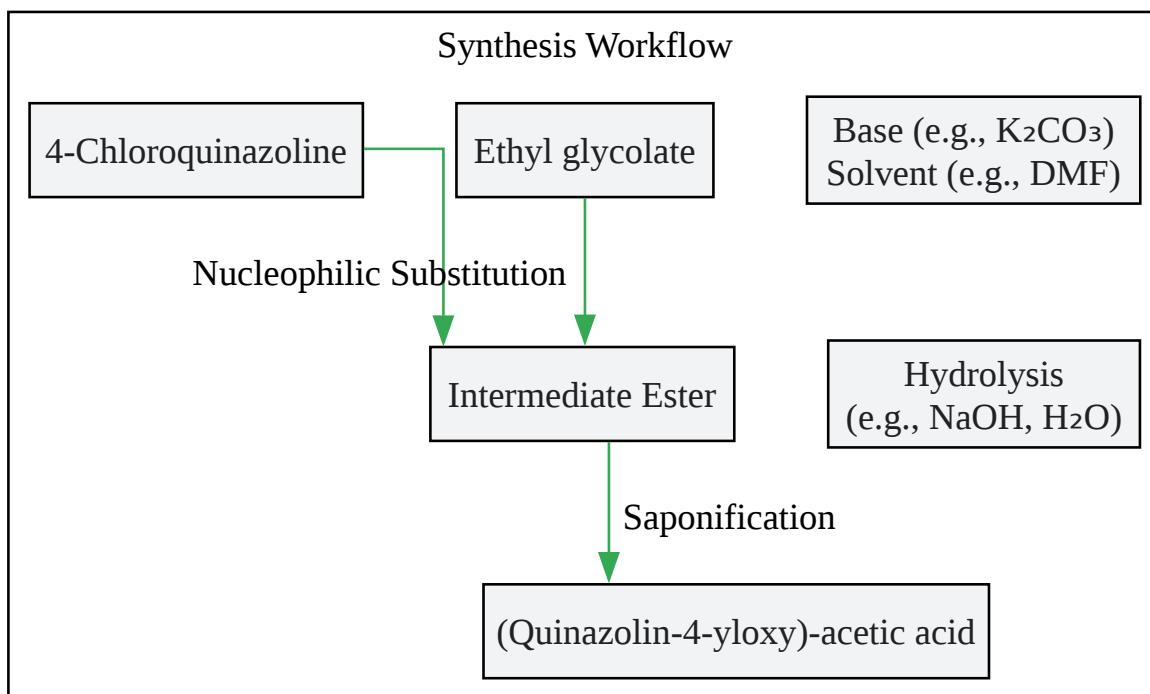
Characterization of related quinazoline and quinazolinone derivatives provides an indication of the expected spectral features. For instance, the aromatic protons of the quinazoline ring system typically appear in the downfield region of the ¹H NMR spectrum, while the methylene protons of the acetic acid moiety would be expected to resonate as a singlet in the midfield region. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid and the aromatic carbons would exhibit characteristic chemical shifts.

Experimental Protocols

The following sections describe the generalized experimental protocols for the synthesis and spectroscopic analysis of quinazoline derivatives, which are applicable to **(Quinazolin-4-yloxy)-acetic acid**.

Synthesis of (Quinazolin-4-yloxy)-acetic acid

A common synthetic route to **(Quinazolin-4-yloxy)-acetic acid** involves the nucleophilic substitution of a 4-haloquinazoline with a protected form of glycolic acid, followed by deprotection.



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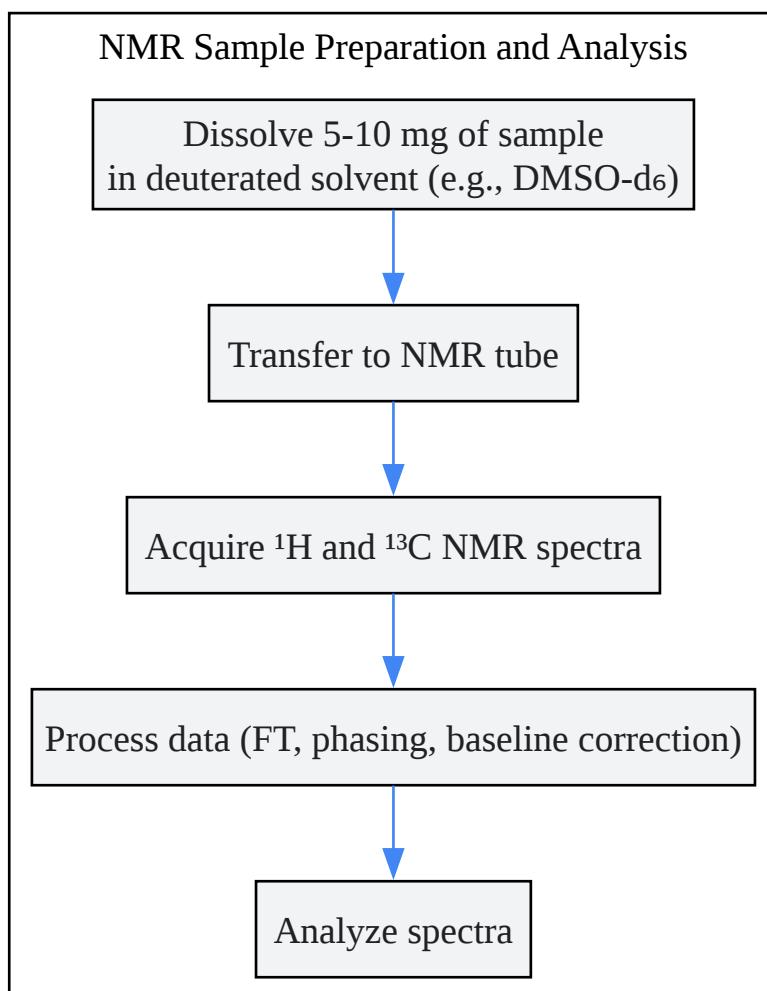
A generalized synthetic workflow for **(Quinazolin-4-yloxy)-acetic acid**.

Procedure:

- 4-Chloroquinazoline is dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF).
- An equimolar amount of ethyl glycolate and a slight excess of a weak base, such as potassium carbonate, are added to the solution.

- The reaction mixture is heated and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- The resulting intermediate ester is isolated and purified.
- The purified ester is then subjected to hydrolysis, typically using an aqueous solution of a base like sodium hydroxide, followed by acidification to yield the final product, **(Quinazolin-4-yloxy)-acetic acid**.

NMR Spectroscopy



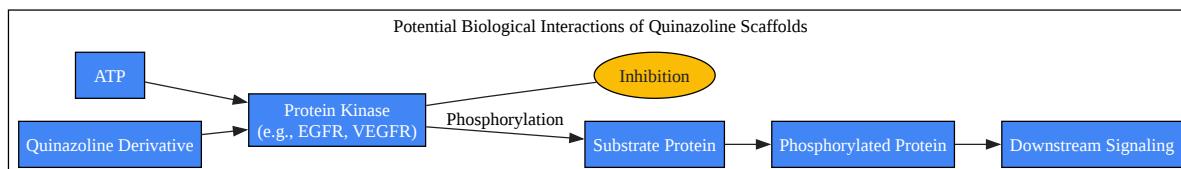
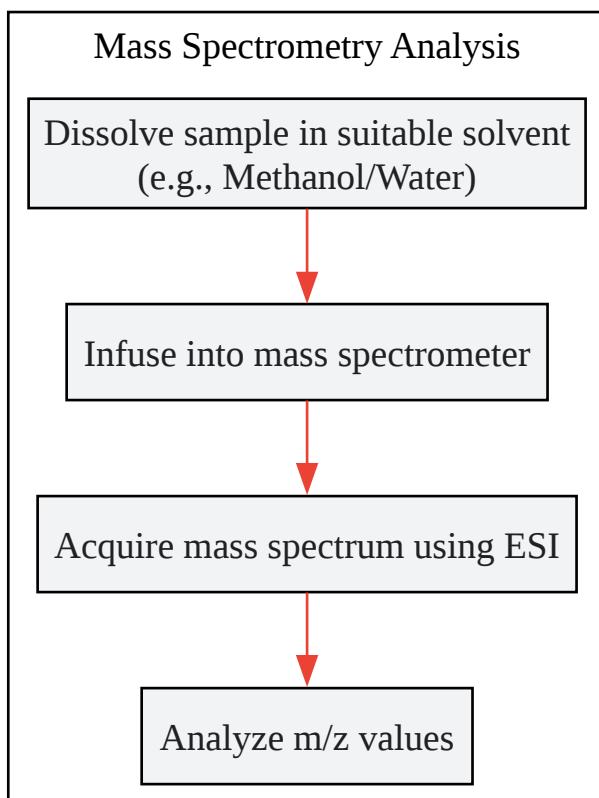
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Workflow for NMR spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy:

- Sample Preparation: Approximately 5-10 mg of the purified **(Quinazolin-4-yloxy)-acetic acid** is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.
- Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically employed.
- Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry



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References

- 1. PubChemLite - 2-(quinazolin-4-yloxy)acetic acid (C₁₀H₈N₂O₃) [pubchemlite.lcsb.uni.lu]
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